mitoTracker Green FM

Description

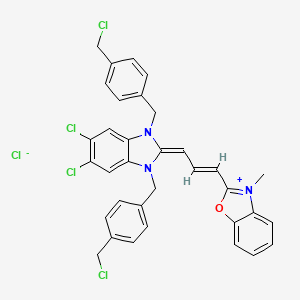

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

201860-17-5 |

|---|---|

Molecular Formula |

C34H28Cl5N3O |

Molecular Weight |

671.9 g/mol |

IUPAC Name |

2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride |

InChI |

InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 |

InChI Key |

RUVJFMSQTCEAAB-UHFFFAOYSA-M |

SMILES |

C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |

Canonical SMILES |

C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MitoMark Green I |

Origin of Product |

United States |

Foundational & Exploratory

MitoTracker Green FM: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Green FM is a fluorescent probe widely utilized in cellular biology to selectively label mitochondria within live cells. Its unique properties allow for the visualization of these organelles irrespective of their membrane potential, making it a valuable tool for studying mitochondrial morphology, localization, and dynamics. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of its operational pathway.

Core Mechanism of Action

The functionality of this compound is predicated on a two-step process: selective accumulation within the mitochondria followed by covalent retention.

-

Mitochondrial Accumulation : As a cell-permeable molecule, this compound passively diffuses across the plasma membrane of a live cell.[1][2] Its lipophilic nature and positive charge are thought to facilitate its accumulation in the mitochondrial matrix.[3] While mitochondrial membrane potential can play a role in the initial sequestration of many mitochondrial dyes, this compound's accumulation is largely considered to be independent of this factor.[4][5] This characteristic distinguishes it from potentiometric dyes like TMRM or JC-1 and allows for the staining of mitochondria regardless of their energetic state.

-

Covalent Retention : The key to this compound's retention within the mitochondria lies in its chemical structure. The probe possesses a mildly thiol-reactive chloromethyl moiety.[1][6] This functional group reacts with free thiol groups (-SH) present on cysteine residues of mitochondrial proteins, forming a stable covalent bond.[4][7] This covalent linkage ensures that the dye is well-retained within the organelle, even after the cells are washed.

-

Fluorescence Enhancement : A significant advantage of this compound is its low fluorescence in aqueous environments.[8][9] Upon accumulation in the lipid-rich environment of the mitochondria and binding to proteins, its quantum yield increases, leading to a bright green fluorescence.[8][9] This property results in a high signal-to-noise ratio, with minimal background fluorescence from unbound dye in the cytoplasm.

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Excitation Maximum | 490 nm | [4][9][10][11][12] |

| Emission Maximum | 516 - 523 nm | [4][9][10][11] |

| Recommended Laser Line | 488 nm | [10][12] |

| Common Emission Filter | 515/30 nm or 530/30 nm | [10][12][13] |

| Molecular Weight | 671.88 g/mol | [11] |

| Recommended Working Concentration | 20 - 500 nM | [1][4][6][14] |

| Incubation Time | 15 - 45 minutes | [1][4] |

Experimental Protocols

Below are detailed methodologies for the use of this compound in staining both suspension and adherent cells.

Preparation of Stock and Working Solutions

-

1 mM Stock Solution Preparation : To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized this compound solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][4][14]

-

Storage of Stock Solution : Store the 1 mM stock solution at -20°C, protected from light and moisture.[1][2][4][14] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[1][2]

-

Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration (typically between 20-200 nM).[4][14] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[4]

Staining Protocol for Suspension Cells

-

Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[4]

-

Washing : Wash the cells twice with pre-warmed PBS, centrifuging for 5 minutes each time. Resuspend the cell pellet to a density of 1x10^6 cells/mL.[4]

-

Staining : Add 1 mL of the prepared this compound working solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[4]

-

Post-Staining Wash : Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]

-

Final Wash : Wash the cells twice with pre-warmed, serum-free cell culture medium or PBS for 5 minutes each time.[4]

-

Imaging : Resuspend the cells in fresh medium and observe immediately using fluorescence microscopy or flow cytometry.[4] It is crucial to image live cells as the fluorescence is not well-retained after fixation with aldehydes.[1][11][15]

Staining Protocol for Adherent Cells

-

Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.

-

Medium Removal : Carefully remove the culture medium from the cells.

-

Staining : Add a sufficient volume of the prepared this compound working solution to completely cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

-

Washing : Wash the cells twice with pre-warmed culture medium for 5 minutes each time.[4]

-

Imaging : Replace the wash medium with fresh, phenol (B47542) red-free medium (to reduce background fluorescence) and image the live cells immediately using a fluorescence microscope.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of this compound and a typical experimental workflow.

References

- 1. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound staining and quantification [bio-protocol.org]

- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 11. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. MitoTracker Green Protocol [icms.qmul.ac.uk]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to MitoTracker Green FM: Principle and Practice

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTracker Green FM is a fluorescent probe widely utilized for the visualization and tracking of mitochondria in living cells. Its unique mechanism of action, involving passive diffusion and covalent binding within the mitochondrial matrix, allows for stable and specific labeling. This guide provides a comprehensive overview of the core principles governing this compound staining, detailed experimental protocols, and a summary of its key characteristics to empower researchers in its effective application.

Core Staining Principle

This compound is a cell-permeant dye that selectively accumulates in mitochondria.[1][2] The staining process is initiated by the passive diffusion of the dye across the plasma and mitochondrial membranes.[1][3] Unlike many other mitochondrial dyes, its accumulation is largely independent of the mitochondrial membrane potential in many cell types.[3][4]

The key to its retention and specificity lies in its chemical structure, which includes a mildly thiol-reactive chloromethyl moiety.[3][5] Once inside the mitochondrial matrix, this group reacts with free thiol groups on cysteine residues of mitochondrial proteins and peptides, forming a covalent bond.[6][7][8] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation in some cases, although it is primarily recommended for live-cell imaging as the fluorescence can be compromised by aldehyde fixation.[9][10]

An important feature of this compound is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria.[3][10] This property significantly reduces background fluorescence, enabling clear visualization of mitochondria immediately after staining without the need for wash steps.[3]

Staining Mechanism Pathway

References

- 1. MitoTracker | AAT Bioquest [aatbio.com]

- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound staining and quantification [bio-protocol.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. abmole.com [abmole.com]

MitoTracker Green FM: A Technical Guide to its Use in Assessing Mitochondrial Mass Independent of Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial health is a critical indicator of cellular physiology and a key parameter in toxicology and disease research. A variety of fluorescent probes are available to assess mitochondrial characteristics such as mass, membrane potential (ΔΨm), and reactive oxygen species (ROS) production. Among these, MitoTracker™ Green FM is a widely used dye for the assessment of mitochondrial mass. A crucial question for its application is its dependence on the mitochondrial membrane potential. This technical guide provides an in-depth analysis of the properties of MitoTracker Green FM, experimental evidence of its membrane potential independence, and detailed protocols for its use.

Core Principle: Is this compound Dependent on Mitochondrial Membrane Potential?

This compound is a cell-permeant fluorescent dye specifically designed to label mitochondria in live cells. Its mechanism involves passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria. The key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential (ΔΨm).[1][2][3][4][5]

The dye contains a mildly thiol-reactive chloromethyl moiety.[1][6] Once inside the mitochondrial matrix, this group covalently binds to the free thiol groups of cysteine residues on mitochondrial proteins.[2][7] This covalent linkage is responsible for retaining the dye within the mitochondria, even after cell fixation is not recommended as it can lead to signal loss.[4]

Unlike many other mitochondrial dyes (e.g., TMRM, TMRE, MitoTracker Red CMXRos), which are cationic and accumulate in the negatively charged mitochondrial matrix in a ΔΨm-dependent manner, this compound's localization is primarily driven by its covalent binding.[1][5] This makes it a valuable tool for measuring mitochondrial mass or volume, as the signal intensity is proportional to the amount of mitochondrial material in the cell, irrespective of their energetic state.[1][8][9]

However, it is worth noting that some studies suggest that under conditions of severe or prolonged mitochondrial depolarization, a decrease in pre-loaded this compound fluorescence can be observed.[10] This suggests that while the initial accumulation and binding are largely potential-independent, extreme cellular conditions might affect its retention or fluorescence.[10] Additionally, reactive oxygen species (ROS) have been shown to potentially influence its fluorescence intensity.[3][10]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a typical workflow for comparing mitochondrial mass with membrane potential.

Caption: Mechanism of this compound mitochondrial staining.

Caption: Workflow for comparing mitochondrial mass and membrane potential.

Quantitative Data Summary

The following table summarizes the expected outcomes when using this compound in conjunction with a membrane potential-dependent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) or MitoTracker Red CMXRos, and a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the mitochondrial membrane potential.

| Probe | Function | Untreated Cells (Healthy ΔΨm) | CCCP-Treated Cells (Depolarized ΔΨm) | Rationale |

| This compound | Measures mitochondrial mass | Bright Green Fluorescence | Bright Green Fluorescence (Largely Unchanged) | Accumulation and covalent binding are independent of ΔΨm.[1][5] |

| TMRE / TMRM | Measures mitochondrial membrane potential | Bright Red/Orange Fluorescence | Diminished Fluorescence | Cationic dye accumulation is driven by the negative mitochondrial membrane potential.[11][12] |

| MitoTracker Red CMXRos | Measures mitochondrial membrane potential | Bright Red Fluorescence | Diminished Fluorescence | Accumulation is dependent on ΔΨm before the thiol reaction occurs.[1][5][13] |

| JC-1 | Measures mitochondrial membrane potential | Red Fluorescent Aggregates | Green Fluorescent Monomers | In high ΔΨm, JC-1 forms red aggregates; in low ΔΨm, it remains as green monomers.[11][14] |

Experimental Protocols

Protocol for Staining with this compound (Mitochondrial Mass)

This protocol is suitable for fluorescence microscopy or flow cytometry.

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of this compound by dissolving 50 µg in 74.4 µL of high-quality, anhydrous DMSO.[2][15]

-

For immediate use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 20-500 nM. The optimal concentration can vary by cell type and should be determined empirically.[2][15][16] A common starting concentration is 100-200 nM.[12][15]

-

-

Cell Staining :

-

Washing and Imaging :

-

Remove the staining solution and wash the cells once or twice with a pre-warmed buffer (e.g., PBS or serum-free medium).[2][18]

-

Image the live cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm).[4] Note: this compound is not well-retained after fixation with aldehydes.[4]

-

Protocol for Co-staining with TMRE (Membrane Potential)

This protocol allows for simultaneous assessment of mitochondrial mass and membrane potential.

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of TMRE in DMSO.

-

Prepare a combined staining solution containing this compound (e.g., 100 nM) and TMRE (e.g., 25-100 nM) in serum-free medium. The optimal TMRE concentration should be determined for the specific cell line to be in a "non-quenching" mode.

-

-

Cell Staining :

-

Incubate cells with the combined staining solution for 20-30 minutes at 37°C, protected from light.[19]

-

-

Positive Control (Depolarization) :

-

Imaging :

-

Washing is generally not recommended for TMRE as it can cause dye redistribution.[11] If necessary, perform a very gentle wash.

-

Image live cells immediately.

-

This compound : Ex/Em ~490/516 nm

-

TMRE : Ex/Em ~549/575 nm

-

-

Conclusion

This compound serves as a robust tool for quantifying mitochondrial mass in living cells, primarily due to its mechanism of covalent binding that is independent of the mitochondrial membrane potential.[1][2][5] While some studies indicate potential artifacts under extreme conditions of oxidative stress or prolonged depolarization, it remains a reliable indicator of mitochondrial content under most standard experimental conditions.[3][10] For comprehensive mitochondrial health assessment, it is best used in conjunction with a membrane potential-sensitive dye like TMRE or JC-1, allowing researchers to decouple changes in mitochondrial mass from changes in mitochondrial energetic activity. Careful adherence to optimized staining protocols and the use of appropriate controls, such as mitochondrial uncouplers, are critical for accurate interpretation of results.

References

- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]

- 10. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. This compound staining and quantification [bio-protocol.org]

- 18. MitoTracker Green Protocol [icms.qmul.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

MitoTracker Green FM: A Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe widely utilized for the visualization and analysis of mitochondria in living cells. This document details the probe's spectral properties, mechanism of action, and provides detailed protocols for its application in fluorescence microscopy and flow cytometry.

Core Principles and Mechanism of Action

This compound is a cell-permeant dye that selectively labels mitochondria. The probe passively diffuses across the plasma membrane of live cells and accumulates within the mitochondria.[1] A key feature of this compound is its mildly thiol-reactive chloromethyl group.[1] Once inside the mitochondria, this group covalently binds to free thiol groups on proteins within the mitochondrial matrix. This covalent linkage ensures that the probe is well-retained within the mitochondria.

A distinguishing characteristic of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential. This allows for the labeling and tracking of mitochondria regardless of their energetic state. The probe is virtually non-fluorescent in aqueous environments and only exhibits bright green fluorescence upon sequestration in the lipid-rich environment of the mitochondria, resulting in a low background signal.[2]

It is crucial to note that this compound is intended for use in live-cell imaging only. The fluorescence of the dye is not preserved following fixation with aldehydes or alcohols.[1]

Physicochemical and Spectral Properties

| Property | Value | Source(s) |

| Excitation Maximum (Ex) | 490 nm | [1][4][5] |

| Emission Maximum (Em) | 516 nm | [1] |

| Alternative Emission Maxima | 512 nm, 513 nm, 523 nm | [4] |

| Recommended Excitation Laser | 488 nm | |

| Recommended Emission Filter | 515/30 nm or 530/30 nm | |

| Molecular Weight | 671.87 g/mol | [6] |

| Quantum Yield (Φ) | Not available (environmentally dependent) | |

| Molar Extinction Coefficient (ε) | Not available (environmentally dependent) |

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and practical application of this compound, the following diagrams have been generated.

References

- 1. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 2. abmole.com [abmole.com]

- 3. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - BG [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to MitoTracker Green FM: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoTracker Green FM, a popular fluorescent dye used for the selective labeling of mitochondria in live cells. We will delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound is a cell-permeant fluorescent probe that specifically labels mitochondria. Its chemical and spectral properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C34H28Cl5N3O | [1][2] |

| Molecular Weight | 671.87 g/mol | [1] |

| CAS Number | 201860-17-5 | [1][2] |

| Excitation Maximum | 490 nm | [1] |

| Emission Maximum | 516 nm | [3] |

| Solvent for Stock | DMSO | [1][3] |

| Appearance | Solid | [1] |

| Color | Yellow to orange | [1] |

Mechanism of Action: Covalent Labeling of Mitochondrial Proteins

This compound's ability to selectively label mitochondria is a two-step process. First, the dye passively diffuses across the plasma membrane of a live cell and accumulates in the mitochondrial matrix.[3] Unlike many other mitochondrial dyes, this accumulation is independent of the mitochondrial membrane potential.[1]

Once inside the mitochondria, the mildly thiol-reactive chloromethyl moiety of the this compound molecule covalently reacts with free thiol groups of cysteine residues on mitochondrial proteins.[1] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell fixation with aldehydes or alcohols, although live-cell imaging is generally recommended.[3] The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon binding to the lipid-rich environment of the mitochondria.

Experimental Protocols

Below are detailed protocols for staining both suspension and adherent cells with this compound.

Stock Solution Preparation

-

To create a 1 mM stock solution, dissolve 50 µg of lyophilized this compound solid in 74.4 µL of high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][3]

-

Store the stock solution at -20°C, protected from light. Once reconstituted, the solution is stable for up to two weeks. Avoid repeated freeze-thaw cycles.[3]

Staining Protocol for Suspension Cells

-

Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3] The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]

-

Wash: Centrifuge the cells and remove the staining solution. Resuspend the cell pellet in fresh, pre-warmed medium.

-

Imaging: The cells are now ready for live-cell imaging.

Staining Protocol for Adherent Cells

-

Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3]

-

Cell Preparation: Grow adherent cells on coverslips or in an appropriate imaging dish.

-

Staining: Remove the culture medium and replace it with the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]

-

Wash: Remove the staining solution and wash the cells with fresh, pre-warmed medium.

-

Imaging: The cells are now ready for live-cell imaging. For optimal imaging, it is recommended to use phenol (B47542) red-free medium to reduce background fluorescence.[3]

Photostability and Cytotoxicity

This compound exhibits greater photostability compared to other mitochondrial dyes like rhodamine 123.[4] Studies have shown that it is not cytotoxic at the concentrations typically used for staining. One study indicated that even at concentrations up to 5 µM, no cytotoxic or mitotoxic effects were observed. Furthermore, unlike some red-fluorescent mitochondrial dyes, this compound does not induce the "pearl-necklace" mitochondrial phenotype, which is a characteristic of phototoxicity.[5] This makes it a reliable tool for long-term live-cell imaging experiments.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. The Curse of the Red Pearl: A Fibroblast-Specific Pearl-Necklace Mitochondrial Phenotype Caused by Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MitoTracker Green FM for Live-Cell Imaging of Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living cells. This document details the probe's mechanism of action, spectral properties, and experimental protocols, and includes a comparative analysis with other mitochondrial dyes.

Introduction to this compound

This compound is a cell-permeant fluorescent dye specifically designed for labeling mitochondria in live cells.[1][2] It is a valuable tool for investigating mitochondrial morphology, localization, and abundance. A key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[3][4] The dye is virtually non-fluorescent in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, which minimizes background fluorescence.[5]

Mechanism of Action

This compound passively diffuses across the plasma membrane of a live cell. Once inside the cell, it preferentially accumulates in the mitochondria. The probe contains a mildly thiol-reactive chloromethyl group that covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[6][7][8] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell death, although it is not well-retained after fixation with aldehydes.[5][9]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum | 490 nm | [1] |

| Emission Maximum | 516 nm | [1] |

| Molecular Weight | 671.88 g/mol | [1] |

| Quantum Yield (Φ) | 0.36 | [10] |

| Recommended Staining Concentration | 20 - 200 nM | [11] |

| Typical Incubation Time | 15 - 45 minutes | [12] |

| Fixability | Not well-retained after aldehyde fixation | [5][9] |

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for imaging mitochondria in adherent cells grown on coverslips or in imaging dishes.

Materials:

-

This compound (lyophilized solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or other balanced salt solution

-

Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

-

Adherent cells cultured on coverslips or imaging dishes

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in 74.4 µL of anhydrous DMSO.[11]

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.[11]

-

-

Cell Staining:

-

Grow adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[12]

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells immediately on a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set.

-

References

- 1. researchgate.net [researchgate.net]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. MitoTracker Green labeling of mitochondrial proteins and their subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

MitoTracker Green FM: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core fluorescent properties, mechanism of action, and experimental protocols for MitoTracker Green FM, a widely used fluorescent dye for labeling mitochondria in live cells.

Core Fluorescent and Physicochemical Properties

This compound is a cell-permeant fluorescent dye that selectively labels mitochondria. A key characteristic of this probe is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria, resulting in a low background signal.[1]

Quantitative Data Summary

The spectral properties of this compound are summarized below. These values are crucial for configuring imaging systems, such as fluorescence microscopes and flow cytometers, to ensure optimal signal detection.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 490 - 491 nm | [2],[3] |

| Emission Maximum (λem) | 513 - 516 nm | [3],[1] |

| Extinction Coefficient (ε) | 93,500 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | Not Reported | |

| Recommended Laser Line | 488 nm | [2] |

| Recommended Filter Set | 530/30 nm bandpass | [2] |

Key Features and Characteristics

| Feature | Description | Reference(s) |

| Mechanism of Action | Passively diffuses across the plasma membrane and accumulates in mitochondria. A mildly thiol-reactive chloromethyl group then covalently binds to mitochondrial proteins, primarily through cysteine residues. | [4],[5] |

| Membrane Potential Dependence | There are conflicting reports. Some studies assert that it accumulates in mitochondria regardless of membrane potential, making it a marker for mitochondrial mass.[1][5][6] Other sources suggest its initial accumulation is dependent on the mitochondrial membrane potential.[3] | |

| Fixability | Not fixable. The fluorescence signal is lost after fixation with aldehydes or alcohols.[3] It is suitable for live-cell imaging only.[1] | |

| Photostability | Substantially more photostable than rhodamine 123.[5] It provides a robust signal even at low concentrations. | |

| Toxicity | Generally considered to have low cytotoxicity at optimal working concentrations.[6] However, phototoxicity can occur, leading to changes in mitochondrial morphology (e.g., transformation from tubular to spherical) and impacting membrane potential. |

Mechanism of Action and Staining Principle

This compound provides a clear method for visualizing mitochondria in living cells. The process involves several key steps from initial cell loading to fluorescent signal generation.

References

- 1. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]

- 2. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. abmole.com [abmole.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]

Assessing Mitochondrial Mass with MitoTracker Green FM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for assessing mitochondrial mass using MitoTracker Green FM, a fluorescent dye that selectively labels mitochondria in live cells. It is intended to offer practical guidance on experimental design, execution, and data interpretation for professionals in life science research and drug development.

Introduction to this compound

This compound is a cell-permeant fluorescent probe widely used for visualizing and quantifying mitochondrial mass in living cells.[1][2][3] Its utility stems from its specific mechanism of action: it passively diffuses across the plasma membrane and accumulates in the mitochondria.[4][5] A key feature of this compound is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins by reacting with free sulfhydryl groups of cysteine residues.[6][7][8] This covalent binding ensures the dye is retained within the mitochondria. A significant advantage of this compound is that its accumulation is largely independent of the mitochondrial membrane potential, making it a suitable tool for assessing total mitochondrial content, or mass.[6][7][8][9]

The dye exhibits excitation and emission maxima at approximately 490 nm and 516-523 nm, respectively, resulting in a bright green fluorescence.[6][7][10] It is important to note that this compound is intended for use in live cells only, as fixation processes can inhibit its staining.[4][10]

Mechanism of Action and Key Considerations

The staining process with this compound involves several key steps that are crucial to understand for proper experimental design and interpretation.

While its membrane potential-independence is a major advantage, several factors can influence this compound staining and should be considered:

-

Oxidative Stress: Some studies suggest that high levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can affect this compound fluorescence, showing a positive correlation.[11] This could potentially lead to an overestimation of mitochondrial mass under conditions of significant oxidative stress.

-

P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (MDR1) efflux pump.[12] In cells expressing high levels of P-gp, the dye may be actively transported out of the cell, leading to an underestimation of mitochondrial mass.[12] The use of P-gp inhibitors, such as Verapamil or Cyclosporin A, can help to mitigate this effect.[12]

-

Cell Health: The overall health and metabolic state of the cells can influence dye uptake and retention. It is crucial to work with healthy, viable cell populations.

-

Fixation: As previously mentioned, this compound is not compatible with fixation methods.[4] Assays must be performed on live cells.

Experimental Protocols

Accurate assessment of mitochondrial mass using this compound relies on standardized and carefully executed protocols. Below are detailed methodologies for sample preparation and analysis using flow cytometry and fluorescence microscopy.

Reagent Preparation

Proper preparation of stock and working solutions is critical for reproducible results.

| Reagent | Preparation | Storage |

| This compound Stock Solution (1 mM) | Dissolve 50 µg of lyophilized this compound in 74.4 µL of high-quality, anhydrous DMSO.[4][6][7] | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The reconstituted stock solution is typically stable for up to two weeks.[4] |

| This compound Working Solution | Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration.[7] | Prepare fresh for each experiment. |

Note on Working Concentration: The optimal working concentration can vary between cell types and experimental conditions. A typical range is 20-500 nM.[6][7][13] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application, aiming for bright mitochondrial staining with low background fluorescence.[14]

Staining Protocol for Suspension Cells (Flow Cytometry)

This protocol is suitable for non-adherent cells or cells that have been brought into suspension.

Detailed Steps:

-

Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.[7]

-

Staining: Add the this compound working solution to the cell suspension. A common starting concentration is 100-200 nM.[4][15]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][15][16] The optimal incubation time may need to be determined empirically.

-

Washing: After incubation, centrifuge the cells at a low speed (e.g., 400 x g for 4-5 minutes) and discard the supernatant.[7]

-

Wash the cells twice with pre-warmed PBS to remove excess dye.[7]

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS or FACS buffer).

-

Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and collect the emission signal in the green channel (e.g., using a 530/30 nm bandpass filter).[16] The mean fluorescence intensity (MFI) of the signal is proportional to the mitochondrial mass.[15]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

This protocol is designed for cells grown on coverslips or in imaging-compatible plates.

Detailed Steps:

-

Cell Seeding: Seed adherent cells on sterile coverslips or in a multi-well imaging plate at an appropriate density to allow for individual cell imaging.

-

Staining: When cells have reached the desired confluency, remove the culture medium. Add the pre-warmed this compound working solution (e.g., 100-500 nM in serum-free medium).[4][13]

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[4][8][13]

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS to minimize background fluorescence.[8]

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP filter). To reduce background, phenol (B47542) red-free medium can be used for the final wash and imaging steps.[4]

Quantitative Data and Interpretation

The primary output for mitochondrial mass assessment with this compound is a quantitative measure of fluorescence intensity.

Data Presentation

The following table summarizes typical parameters and expected outputs from experiments using this compound.

| Parameter | Flow Cytometry | Fluorescence Microscopy |

| Primary Metric | Mean Fluorescence Intensity (MFI)[15] | Integrated Fluorescence Intensity per cell/region of interest |

| Typical Dye Concentration | 20 - 200 nM[7][15][16] | 100 - 500 nM[4][6][13] |

| Typical Incubation Time | 15 - 45 minutes at 37°C[7][15][16] | 15 - 30 minutes at 37°C[4][8][13] |

| Excitation/Emission | ~488 nm / ~530 nm[16] | ~490 nm / ~516 nm[4][6] |

| Controls | Unstained cells (autofluorescence), vehicle control (DMSO) | Unstained cells, vehicle control |

| Interpretation | An increase in MFI correlates with an increase in mitochondrial mass. | An increase in integrated intensity correlates with an increase in mitochondrial mass. |

Factors Influencing Mitochondrial Mass

Changes in mitochondrial mass are often linked to cellular processes such as mitochondrial biogenesis (increase) and mitophagy (decrease). Understanding these pathways is key to interpreting changes observed with this compound.

An increase in this compound signal may reflect an upregulation of biogenesis pathways (e.g., PGC-1α), while a decrease could indicate the induction of mitophagy (e.g., via the PINK1/Parkin pathway).

Conclusion

This compound is a powerful tool for the quantitative assessment of mitochondrial mass in live cells. Its mechanism of action, which is largely independent of mitochondrial membrane potential, makes it particularly valuable for distinguishing changes in mitochondrial content from changes in mitochondrial activity. However, researchers must be mindful of potential confounding factors such as oxidative stress and P-gp expression. By employing optimized and validated protocols, as detailed in this guide, and carefully considering the biological context, this compound can provide reliable and insightful data for a wide range of applications in basic research and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Mitochondrial staining of NK cells by flow cytometry [protocols.io]

- 3. osf.io [osf.io]

- 4. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. abmole.com [abmole.com]

- 11. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitotracker green is a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound staining and quantification [bio-protocol.org]

- 14. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial mass determination [bio-protocol.org]

- 16. MitoTracker Green Protocol [icms.qmul.ac.uk]

Methodological & Application

MitoTracker Green FM: Application Notes for Live-Cell Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Green FM is a fluorescent dye employed for staining mitochondria in living cells. This cell-permeant probe includes a mildly thiol-reactive chloromethyl group, enabling it to label mitochondria.[1] The dye passively crosses the plasma membrane and accumulates within active mitochondria.[1][2] A key feature of this compound is that its fluorescence is largely independent of mitochondrial membrane potential, unlike other dyes such as MitoTracker Red CMXRos. It selectively accumulates in the mitochondrial matrix and covalently binds to mitochondrial proteins by reacting with free thiol groups of cysteine residues.[3] This protocol provides detailed instructions for the use of this compound for visualizing mitochondria in live cells. It is important to note that this dye is not well-retained after fixation with aldehydes or alcohols and is therefore recommended for live-cell imaging only.[1][4]

Product Information

| Property | Value |

| Excitation Wavelength | 490 nm[1][5] |

| Emission Wavelength | 516 nm[1][5] |

| Molecular Weight | 671.88 g/mol [1][5] |

| Appearance | Lyophilized solid[1][4] |

| Storage | Store lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution should be stored at -20°C, protected from light, and used within two weeks. Avoid freeze-thaw cycles.[1][4] |

Staining Protocol for Live Cells

This section provides detailed protocols for staining both adherent and suspension cells with this compound. The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions. Therefore, it is recommended to perform an initial optimization.[1][4]

Reagent Preparation

1 mM this compound Stock Solution: Each vial typically contains 50 µg of lyophilized this compound.[1][4] To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4] Mix well until the dye is fully dissolved.[6]

Working Solution Preparation: Dilute the 1 mM stock solution in a suitable buffer or cell culture medium to the desired final working concentration. For many cell types, a working concentration range of 20-200 nM is recommended.[7] To minimize background fluorescence, consider using phenol (B47542) red-free medium for the final imaging step.[1][4]

Experimental Protocols

Table of Recommended Staining Parameters:

| Cell Type | Recommended Concentration | Incubation Time | Temperature | Reference |

| General Mammalian Cells | 100-400 nM | 15-30 min | 37°C | [1][4] |

| T cells | Optimized concentrations for Imaging Flow Cytometry | Not specified | 37°C | [8] |

| HeLa Cells | 50 nM - 2 µM (optimization required) | 25-30 min | Not specified | [9] |

| C2C12 myotubes | 100 nM | 30 min | 37°C | [10] |

Protocol for Adherent Cells:

-

Grow adherent cells on sterile coverslips or in a suitable cell culture plate.[7]

-

When cells have reached the desired confluency, remove the culture medium.[7]

-

Add the pre-warmed (37°C) this compound working solution to the cells.[6]

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][4]

-

Remove the staining solution and wash the cells twice with a pre-warmed, serum-free medium or phosphate-buffered saline (PBS).[7]

-

Add fresh, pre-warmed medium (phenol red-free medium is recommended) to the cells.[4][10]

-

Proceed with immediate live-cell imaging using a fluorescence microscope.[1][4]

Protocol for Suspension Cells:

-

Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[7]

-

Discard the supernatant and wash the cells twice with PBS.[7]

-

Resuspend the cell pellet to a density of approximately 1x10^6 cells/mL in the this compound working solution.[7]

-

Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light.[7]

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[7]

-

Wash the cells twice with PBS.[7]

-

Resuspend the cells in fresh, serum-free medium or PBS for analysis.[7]

-

Proceed with analysis by fluorescence microscopy or flow cytometry.[7]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound staining and the general experimental workflow.

References

- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MitoTracker™ Green FM in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker™ Green FM is a fluorescent dye used to label mitochondria in live cells. This carbocyanine-based probe contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for the stable staining of mitochondria.[1][2] A key feature of MitoTracker™ Green FM is its ability to accumulate in mitochondria largely independent of the mitochondrial membrane potential in many cell types, making it a valuable tool for assessing mitochondrial mass.[3][4][5] The dye exhibits minimal fluorescence in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, resulting in a low background signal.[2] With an excitation maximum at approximately 490 nm and an emission maximum at 516 nm, it is well-suited for detection by flow cytometers equipped with a blue laser.[1][2]

Mechanism of Action

MitoTracker™ Green FM passively diffuses across the plasma membrane of live cells.[3] Its accumulation within the mitochondria is followed by the covalent attachment of the dye to mitochondrial proteins via its thiol-reactive chloromethyl moiety.[1] This covalent binding ensures that the dye is retained within the mitochondria even after cell fixation with aldehydes, although some protocols recommend its use primarily in live cells as the signal may not be stable after fixation with certain reagents.[2][3] While its accumulation is largely independent of the mitochondrial membrane potential, some studies suggest that a complete loss of membrane potential might affect the signal to some extent.[4][6]

Data Presentation

Recommended Staining Parameters

The optimal staining concentration and incubation time for MitoTracker™ Green FM can vary depending on the cell type and experimental conditions. It is crucial to perform initial optimization experiments.

| Parameter | Recommended Range | Key Considerations |

| Working Concentration | 20 - 200 nM[7] | Start with a concentration around 100 nM and titrate down to minimize any potential artifacts. Higher concentrations may be required for some cell types. |

| Incubation Time | 15 - 45 minutes[7][8] | A 15-30 minute incubation at 37°C is typically sufficient. Longer incubation times do not necessarily improve staining and may increase background. |

| Incubation Temperature | 37°C[9][10] | Incubation at 37°C is recommended for optimal dye uptake and labeling. |

| Cell Density | 1 x 10⁶ cells/mL[7] | Ensure cells are in a single-cell suspension for uniform staining and accurate flow cytometric analysis. |

Instrument Settings for Flow Cytometry

| Parameter | Typical Setting | Notes |

| Excitation Laser | 488 nm (Blue Laser) | Standard on most flow cytometers. |

| Emission Filter | 530/30 nm (e.g., FITC or GFP channel)[9] | This bandpass filter effectively captures the peak emission of MitoTracker™ Green FM. |

| Signal Acquisition | Linear Scale[9] | Setting the channel to a linear scale is often recommended for mitochondrial mass measurements. |

| Data Analysis | Mean or Median Fluorescence Intensity (MFI)[10] | The MFI of the stained population is used to quantify the relative mitochondrial mass. |

Experimental Protocols

Reagent Preparation

1. MitoTracker™ Green FM Stock Solution (1 mM):

-

To prepare a 1 mM stock solution, dissolve 50 µg of MitoTracker™ Green FM powder in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][7]

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.[7]

2. MitoTracker™ Green FM Working Solution (20 - 200 nM):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration.[7] For example, to make a 100 nM working solution, you can perform a serial dilution.

Staining Protocol for Suspension Cells

-

Harvest cells and wash them once with pre-warmed PBS.

-

Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.[7]

-

Add the MitoTracker™ Green FM working solution to the cell suspension to achieve the desired final concentration.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[9]

-

After incubation, wash the cells twice with PBS to remove any unbound dye.[7]

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

-

Proceed with flow cytometry analysis. It is recommended to analyze the cells promptly after staining.

Staining Protocol for Adherent Cells

-

Grow adherent cells on a culture plate or coverslips until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at 37°C, protected from light.[1]

-

Remove the staining solution and wash the cells twice with a pre-warmed medium or PBS.[1]

-

Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation reagent and wash the cells with PBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

-

Proceed with flow cytometry analysis.

Mandatory Visualization

Caption: Flowchart of the MitoTracker™ Green FM staining protocol for flow cytometry.

Caption: Diagram illustrating the staining mechanism of MitoTracker™ Green FM.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. MitoTracker Green Protocol [icms.qmul.ac.uk]

- 10. Mitochondrial mass determination [bio-protocol.org]

Preparation of MitoTracker™ Green FM Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker™ Green FM is a fluorescent dye utilized for labeling mitochondria within live cells. This probe readily permeates live cells and accumulates in the mitochondria. A key feature of MitoTracker™ Green FM is its mildly thiol-reactive chloromethyl group, which reacts with free thiol groups on mitochondrial proteins, leading to covalent bonding. This ensures the probe is well-retained within the mitochondria, even after cell death and fixation, although live-cell imaging is primarily recommended. The dye's accumulation in mitochondria is dependent on membrane potential. It exhibits an excitation maximum at approximately 490 nm and an emission maximum at around 516-523 nm.[1][2] Proper preparation of the stock solution is critical for achieving accurate and reproducible results in downstream applications such as fluorescence microscopy and flow cytometry.

Product Information and Specifications

Quantitative data regarding MitoTracker™ Green FM is summarized in the table below for easy reference.

| Parameter | Value | Source |

| Molecular Weight | 671.87 g/mol | [2] |

| Excitation Wavelength (max) | 490 nm | [2] |

| Emission Wavelength (max) | 516 - 523 nm | [2][3] |

| Form | Lyophilized solid | [3][4] |

| Standard Vial Size | 50 µg | [1][3][4] |

| Recommended Solvent | High-quality anhydrous DMSO | [3][4] |

| Recommended Stock Conc. | 1 mM | [1][2][3][4] |

| Typical Working Conc. | 20 - 400 nM | [2][3][4] |

Experimental Protocol: Preparation of a 1 mM Stock Solution

This protocol details the steps to reconstitute lyophilized MitoTracker™ Green FM to create a 1 mM stock solution.

Materials:

-

Vial of lyophilized MitoTracker™ Green FM (50 µg)

-

High-quality anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge

-

Pipettes and sterile pipette tips

-

Vortex mixer (optional)

-

Amber or light-blocking microcentrifuge tubes for aliquoting

Procedure:

-

Pre-Reconstitution Handling: Before opening, briefly centrifuge the vial of lyophilized MitoTracker™ Green FM to ensure the powder is collected at the bottom.[3][4]

-

Reconstitution: Add 74.4 µL of high-quality anhydrous DMSO to the vial containing 50 µg of the lyophilized powder.[1][2][3][4] This will yield a 1 mM stock solution.

-

Dissolution: Cap the vial securely and vortex gently or pipette up and down to ensure the powder is completely dissolved.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the 1 mM stock solution into smaller, single-use volumes in amber or light-blocking microcentrifuge tubes.[1][2][4]

-

Storage: Store the aliquoted stock solution at -20°C, protected from light.[1][2][3][4] Some sources suggest the reconstituted solution is stable for up to 2 weeks at -20°C, while others indicate stability for 1 month at -20°C or up to 6 months at -80°C.[2][3][4] For optimal performance, it is best to use the solution within the shorter recommended timeframe. The lyophilized solid should be stored at -20°C, desiccated and protected from light, where it is stable for up to 12 months.[3][4][5]

Workflow for Stock and Working Solution Preparation

The following diagram illustrates the overall workflow from receiving the lyophilized product to preparing the final working solution for cell staining.

Caption: Workflow for preparing MitoTracker™ Green FM stock and working solutions.

Staining Mechanism

The following diagram illustrates the mechanism by which MitoTracker™ Green FM labels mitochondria in live cells.

Caption: Mechanism of mitochondrial labeling by MitoTracker™ Green FM.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for MitoTracker™ Green FM

Audience: Researchers, scientists, and drug development professionals.

Introduction to MitoTracker™ Green FM

MitoTracker™ Green FM is a fluorescent dye used for labeling mitochondria in live cells. It is a cell-permeant probe that passively diffuses across the plasma membrane and accumulates in the mitochondria.[1] The staining is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[2] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for better retention of the stain.[3] However, it is important to note that the fluorescence of MitoTracker™ Green FM is not well retained after fixation with aldehydes or alcohols.[4] Therefore, it is primarily recommended for use in live-cell imaging and flow cytometry applications.

Mechanism of Action

MitoTracker™ Green FM's mechanism involves passive diffusion across the cell membrane and accumulation within the mitochondria. Once inside the mitochondrial matrix, its chloromethyl group reacts with free thiol groups of cysteine residues on mitochondrial proteins, leading to covalent labeling.[2] This covalent binding ensures that the dye is well-retained in the mitochondria, even after the cells are no longer viable.

Data Presentation: Optimizing Staining Conditions

Effective mitochondrial labeling with MitoTracker™ Green FM depends on optimizing several parameters, including dye concentration, incubation time, and temperature. The following tables summarize recommended starting conditions and provide guidance for optimization.

Table 1: Recommended Incubation Conditions for Common Cell Lines

| Cell Line | Concentration Range | Incubation Time | Incubation Temperature | Notes |

| HeLa | 50 nM - 2 µM[5] | 15 - 30 min[3] | 37°C[3] | Optimal concentration should be determined empirically. Higher confluency may require higher concentrations. |

| Jurkat | 100 - 400 nM[1] | 15 - 30 min[1] | 37°C[6] | Used for both live-cell imaging and flow cytometry. |

| Primary Neurons | 250 nM | 45 min | 37°C | Recommended for studies on mitophagy in neuronal cells. |

| SH-SY5Y | 250 nM | 45 min | 37°C | Protocol established for analyzing mitophagy. |

| T-cells | 20 - 200 nM[7] | 30 - 45 min[7] | 37°C[8] | Concentration should be optimized for imaging flow cytometry. |

| Adherent Cells (General) | 20 - 200 nM[2] | 5 - 30 min[2] | Room Temperature[2] | General starting point for various adherent cell lines. |

| Suspension Cells (General) | 20 - 200 nM[2] | 15 - 45 min[2] | Room Temperature[2] | General starting point for various suspension cell lines. |

Table 2: Effect of Incubation Time on Fluorescence Intensity (Conceptual Data)

| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) | Observations |

| 5 | Low | >98% | Insufficient staining for most applications. |

| 15 | Moderate | >98% | Sufficient for qualitative imaging in many cell types. |

| 30 | High | >95% | Optimal for most applications, providing bright signal with minimal toxicity. |

| 45 | High | >95% | Extended incubation may be necessary for some cell types or for specific applications like mitophagy studies. |

| 60 | High | ~90% | Potential for increased background fluorescence and cytotoxicity. |

Experimental Protocols

Preparation of MitoTracker™ Green FM Stock and Working Solutions

Materials:

-

MitoTracker™ Green FM (lyophilized solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free culture medium or Phosphate-Buffered Saline (PBS)

Protocol:

-

To prepare a 1 mM stock solution, reconstitute the lyophilized MitoTracker™ Green FM solid in the appropriate volume of anhydrous DMSO. For example, a 50 µg vial can be reconstituted in 74.4 µL of DMSO.[1]

-

Store the 1 mM stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

To prepare the working solution, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free culture medium or PBS to the desired final concentration (typically between 20 nM and 500 nM).

Staining Protocol for Adherent Cells (e.g., HeLa)

Materials:

-

Adherent cells cultured on coverslips or in a multi-well plate

-

MitoTracker™ Green FM working solution

-

Pre-warmed culture medium

Protocol:

-

Grow HeLa cells to the desired confluency on coverslips or in a culture plate.

-

Remove the culture medium and add the pre-warmed MitoTracker™ Green FM working solution (e.g., 100-200 nM in serum-free medium).

-

Incubate the cells for 15-30 minutes at 37°C.[3]

-

Remove the staining solution and wash the cells twice with pre-warmed culture medium.

-

Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm).

Staining Protocol for Suspension Cells (e.g., Jurkat)

Materials:

-

Suspension cells in culture

-

MitoTracker™ Green FM working solution

-

Phosphate-Buffered Saline (PBS) or serum-free medium

Protocol:

-

Centrifuge the cell suspension at 400 x g for 3-4 minutes and discard the supernatant.[2]

-

Wash the cells twice with PBS.[2]

-

Resuspend the cells in the pre-warmed MitoTracker™ Green FM working solution (e.g., 100-400 nM in serum-free medium or PBS) at a density of approximately 1x10^6 cells/mL.[1][2]

-

Incubate the cells for 15-30 minutes at 37°C.[6]

-

Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[2]

-

Wash the cells twice with PBS.[2]

-

Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Applications in Signaling Pathway Analysis

MitoTracker™ Green FM is a valuable tool for studying cellular processes involving mitochondria, such as mitophagy and apoptosis.

Mitophagy: The PINK1/Parkin Pathway

Mitophagy is the selective degradation of damaged mitochondria by autophagy. The PINK1/Parkin pathway is a key signaling cascade in this process.[9][10] When mitochondria become depolarized, PINK1 (a mitochondrial kinase) accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol.[10][11] Parkin then ubiquitinates mitochondrial outer membrane proteins, targeting the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.[12]

Caption: PINK1/Parkin-mediated mitophagy pathway.

Apoptosis

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. While MitoTracker™ Green FM itself does not directly measure apoptosis, it can be used in conjunction with other apoptotic markers, such as Annexin V, to assess mitochondrial morphology and mass during programmed cell death. A decrease in mitochondrial mass or changes in mitochondrial network morphology can be indicative of apoptotic processes.

Experimental Workflows

General Staining Workflow

Caption: General workflow for staining cells with MitoTracker™ Green FM.

Workflow for Assessing Drug-Induced Mitochondrial Toxicity

Caption: Workflow for assessing drug-induced mitochondrial toxicity.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 4. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PINK1-Parkin-Mediated Mitophagy Protects Mitochondrial Integrity and Prevents Metabolic Stress-Induced Endothelial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncovering the roles of PINK1 and parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Using MitoTracker™ Green FM in Primary Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

MitoTracker™ Green FM is a fluorescent dye used for labeling mitochondria within live cells. It is a valuable tool for investigating mitochondrial mass, morphology, and distribution in primary cell cultures. The dye is cell-permeant and passively diffuses across the plasma membrane, where it selectively accumulates in mitochondria.[1] Its fluorescence is negligible in aqueous solutions but becomes bright green once it localizes to the lipid-rich environment of the mitochondria, resulting in a high signal-to-noise ratio.[1][2][3] A key feature of MitoTracker™ Green FM is its ability to label mitochondria irrespective of their membrane potential, making it an excellent probe for measuring mitochondrial mass.[1][4][5][6]

Mechanism of Action

MitoTracker™ Green FM contains a mildly thiol-reactive chloromethyl group.[1] Upon entering the mitochondria, this group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[4][7] This covalent linkage ensures the dye is well-retained within the mitochondria during live-cell imaging experiments. However, this staining is not preserved after fixation with aldehydes or alcohols.[8][9][10]

Caption: Mechanism of MitoTracker™ Green FM Staining.

Data Presentation

Properties of MitoTracker™ Green FM

| Property | Description | Citation(s) |

| Excitation Maximum | ~490 nm | [2][3][8][11] |

| Emission Maximum | ~516 nm | [2][3][8][11] |

| Molecular Weight | 671.88 g/mol | [8][10] |

| Form | Lyophilized solid | [8][9] |

| Solvent | High-quality anhydrous DMSO | [8][9] |

| Storage (Lyophilized) | -20°C, desiccated and protected from light. Stable for up to 12 months. | [8][9] |

| Storage (Stock Soln.) | -20°C, protected from light. Use within 2 weeks. Avoid freeze-thaw cycles. | [8][9] |

| Fixability | Not retained after aldehyde or alcohol fixation. Recommended for live-cell imaging only. | [9][12][13][14] |

Recommended Staining Parameters for Primary Cells

Note: The optimal concentration and incubation time should be determined empirically for each primary cell type and experimental condition.

| Application | Concentration Range | Incubation Time | Temperature | Citation(s) |

| Microscopy | 50 - 400 nM | 15 - 30 minutes | 37°C | [8][9][10][12][13] |

| Flow Cytometry | 20 - 200 nM | 15 - 45 minutes | 37°C | [4][11][14][15][16] |

Experimental Protocols

Reagent Preparation

-

1 mM Stock Solution: To prepare a 1 mM stock solution, reconstitute one 50 µg vial of lyophilized MitoTracker™ Green FM solid in 74.4 µL of high-quality anhydrous DMSO.[4][8][9] Mix well by vortexing.

-

Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (e.g., 20-400 nM) in pre-warmed, serum-free cell culture medium or PBS.[4] To reduce background fluorescence, using phenol (B47542) red-free medium is recommended.[8][9]

Staining Protocol for Adherent Primary Cells

-

Culture primary cells on sterile coverslips or in an appropriate imaging dish (e.g., glass-bottom dish).

-

When cells have reached the desired confluency, aspirate the culture medium.

-

Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.[4]

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][8]

-

Aspirate the working solution.

-

Wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.[4]

-

Add fresh, pre-warmed medium (phenol red-free medium is recommended for imaging) to the cells.

-

Proceed immediately with live-cell imaging via fluorescence microscopy.

Staining Protocol for Suspension Primary Cells

-

Transfer the required number of cells (e.g., 1 x 10⁶ cells) to a centrifuge tube.[4][16]

-

Centrifuge at 100-400 g for 3-5 minutes to pellet the cells.[4][16] Discard the supernatant.

-

Wash the cells by resuspending the pellet in pre-warmed PBS, then repeat the centrifugation step. Discard the supernatant.

-

Resuspend the cell pellet in the pre-warmed MitoTracker™ Green FM working solution.

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.[4][11]

-

Centrifuge at 100-400 g for 3-5 minutes to pellet the stained cells.[4][16] Discard the supernatant.

-

Wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.[4]

-

Resuspend the final cell pellet in fresh medium or PBS for analysis.

-

Proceed immediately with analysis by flow cytometry or fluorescence microscopy.

Caption: General Experimental Workflow.

Application Considerations

-

Measuring Mitochondrial Mass: Since MitoTracker™ Green FM accumulation is independent of mitochondrial membrane potential, the resulting fluorescence intensity is proportional to the mitochondrial mass.[2][15] This is particularly useful for comparing mitochondrial content between different cell populations or under various treatment conditions.

-

Toxicity: Like many fluorescent probes, MitoTracker™ Green FM can be toxic, especially at high concentrations or with prolonged incubation.[12][13][17] This can manifest as altered mitochondrial morphology (e.g., fragmentation) or cell death.[13][18] It is critical to use the lowest possible concentration and shortest incubation time that provides adequate signal.

-

Live-Cell Imaging Only: The dye is not well-retained after fixation.[10][14] Therefore, it is unsuitable for experiments that require cell fixation and permeabilization for subsequent immunofluorescence.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |

| High Cytosolic Background | Dye concentration is too high. | Decrease the working concentration of the dye. Perform a titration to find the optimal concentration. | [12][19] |

| Weak or No Signal | Dye concentration is too low. Incubation time is too short. Cells are not healthy. | Increase the working concentration or incubation time. Ensure primary cells are healthy and metabolically active before staining. | |

| Altered Mitochondrial Morphology | Dye-induced phototoxicity or chemical toxicity. | Reduce dye concentration and/or incubation time. Minimize light exposure during imaging by using neutral density filters, reducing laser power, and decreasing exposure time. | [13][17][18] |

| Signal Fades Quickly | Photobleaching. | Minimize light exposure. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. Acquire images efficiently. | [20] |

Associated Signaling Pathway: Mitochondria in Apoptosis